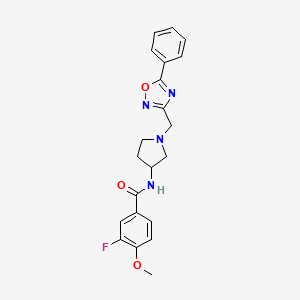
3-fluoro-4-methoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-fluoro-4-methoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide" is a structurally complex molecule that may have potential applications in various fields, including medicinal chemistry and imaging. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer the properties and synthesis strategies that might be applicable.
Synthesis Analysis
The synthesis of related fluorinated benzamide compounds involves multi-step processes that can be quite intricate. For instance, the synthesis of a PET imaging agent described in paper was achieved in 9 steps starting from 2,6-difluorobenzoic acid, with an overall chemical yield of 1%. This suggests that the synthesis of complex benzamides, possibly including the compound , can be challenging and may require optimization to improve yields.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by the presence of strong and weak hydrogen bonds, which can significantly influence the crystal packing and overall stability of the compound . The presence of substituents such as fluorine and methoxy groups can also affect the molecule's electronic distribution and intermolecular interactions, potentially impacting its biological activity.
Chemical Reactions Analysis
The chemical reactions involving benzamide derivatives can vary widely depending on the functional groups present. For example, the desmethylation of a reference standard to obtain a precursor for radiolabeling was achieved with a 70% yield in paper . This indicates that the compound of interest may also undergo similar transformations, which could be useful in the context of chemical modifications or labeling for imaging purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their structural features. For instance, the lipophilicity of the compound can be modulated to improve pharmacokinetic properties, as seen in the development of a 5-lipoxygenase inhibitor . The introduction of a fluorine atom and the replacement of a methoxy group were strategies used to enhance metabolic stability and reduce toxicity. These modifications could be relevant when considering the properties of "3-fluoro-4-methoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide".
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A compound similar to the one , involved in anti-inflammatory and anti-cancer activities, was synthesized and characterized using various analytical methods. This highlights the compound's potential use in medicinal chemistry (Gangapuram & Redda, 2009).
- Another related compound underwent a three-step substitution reaction, followed by confirmation through spectroscopy and mass spectrometry. This process is essential for verifying the structure and purity of such complex compounds (Huang et al., 2021).
Molecular Structure Analysis
- The molecular structures of compounds similar to the one were calculated using density functional theory (DFT), confirming the consistency with crystal structures. This approach is vital for understanding the molecular behavior and potential interactions of the compound (Huang et al., 2021).
Potential Biological Activities
- Compounds with structural similarities were investigated for antibacterial activity, suggesting a potential application of the compound in developing new antibacterial agents (Rai et al., 2009).
- Another related compound was identified as an inhibitor of heparanase, indicating potential therapeutic applications in cancer treatment (Xu et al., 2006).
Applications in Nematocidal Activity
- Novel derivatives containing similar structural elements showed promising nematocidal activity, highlighting the potential agricultural applications of the compound (Liu et al., 2022).
Drug Development and Imaging
- A structurally related compound was modified to enhance its pharmacokinetic and toxicological profile, shedding light on the potential for the development of new drugs with improved properties (Mano et al., 2004).
Eigenschaften
IUPAC Name |
3-fluoro-4-methoxy-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-28-18-8-7-15(11-17(18)22)20(27)23-16-9-10-26(12-16)13-19-24-21(29-25-19)14-5-3-2-4-6-14/h2-8,11,16H,9-10,12-13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMBOJWDZWFQOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCN(C2)CC3=NOC(=N3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

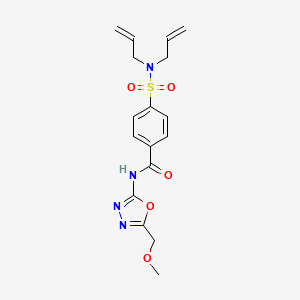
![Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B3004377.png)
![3-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B3004379.png)
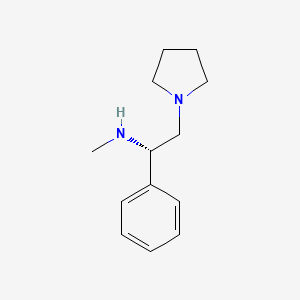
![4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B3004383.png)
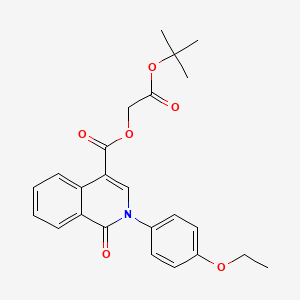
![N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B3004386.png)
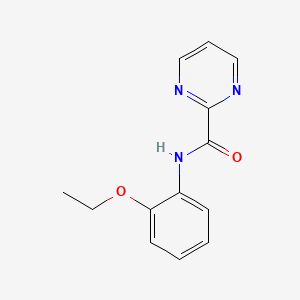
![3-[(2-fluorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3004389.png)
![3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3004390.png)
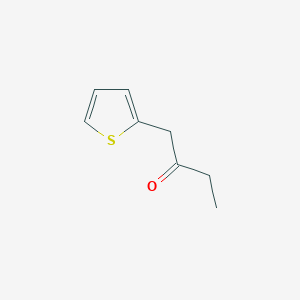
![N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004395.png)
![5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3004396.png)
